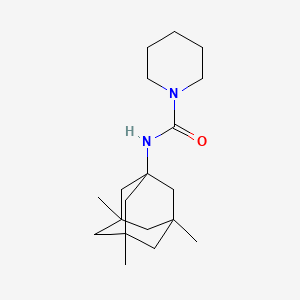![molecular formula C20H22N4O2 B4019964 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to the specified chemical involves complex organic synthesis techniques, focusing on introducing specific functional groups to achieve desired biological or chemical properties. For example, novel benzamides bearing the pyrazole or indazole nucleus have been synthesized for their potential biological activities, illustrating the variety of methods used to incorporate pyrazole rings into larger, biologically active molecules (Raffa et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), HRMS (high-resolution mass spectrometry), and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. A study on N-substituted pyrazoline derivatives highlights the use of these techniques to determine molecular structures and investigate intermolecular interactions (Köysal et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one often explore the reactivity of functional groups such as the pyrazole ring, pyridine moiety, and amide linkage. These reactions can include cyclization, N-alkylation, and reactions with electrophiles or nucleophiles to introduce or modify functional groups. For instance, the synthesis and thermal reactions of diacyl-N-(1-pyridinio)vinylaminides leading to pyrazolo[1,5-a]pyridines demonstrate the chemical versatility of pyrazole-containing compounds (Tamura et al., 1973).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Biological Evaluation
Antiproliferative Activity and Mechanism of Action : Research by Raffa et al. (2019) showcased the synthesis of ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and their antiproliferative activity against human lung carcinoma H292 cells. One compound, in particular, demonstrated significant activity, inducing intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway (Raffa et al., 2019).
Structural Studies and Tautomerism : Brbot-Šaranović et al. (2001) explored the structure of two isomeric enaminones, focusing on their tautomeric forms and the impact on molecular properties. This research contributes to understanding the structural flexibility and potential reactivity of compounds with similar backbones (Brbot-Šaranović et al., 2001).
Functionalized Tetrahydropyridines Synthesis : Zhu et al. (2003) reported on the [4 + 2] annulation involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This work illustrates the potential of pyrazole derivatives in synthesizing complex heterocyclic structures with high regioselectivity (Zhu et al., 2003).
Antimicrobial Activity of Thio-substituted Ethyl Nicotinate Derivatives : Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate derivatives from a starting pyridine compound, evaluating their antimicrobial activities. This study opens avenues for developing new antimicrobial agents based on pyrazole and pyridine frameworks (Gad-Elkareem et al., 2011).
Antioxidant, Antitumor, and Antimicrobial Activities of Pyrazolopyridines : El‐Borai et al. (2013) investigated the chemical behavior of a specific enaminone towards active methylene reagents, resulting in pyrazolopyridine derivatives with notable antioxidant, antitumor, and antimicrobial activities. This research highlights the therapeutic potential of these derivatives in medical applications (El‐Borai et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(23-20(25)11-13-26-17-8-4-3-5-9-17)18-14-22-24(16(18)2)19-10-6-7-12-21-19/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPMMMSPXCFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4019883.png)
![N-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4019889.png)



![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4019923.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(3-thienyl)acetamide](/img/structure/B4019937.png)
![ethyl 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4019953.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4019955.png)
![4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019963.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4019966.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019970.png)
![2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4019983.png)